N-[(Piperazin-1-yl)methyl]benzamide
Description
Properties
CAS No. |
61337-03-9 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-4-2-1-3-5-11)14-10-15-8-6-13-7-9-15/h1-5,13H,6-10H2,(H,14,16) |
InChI Key |
DKPMXFYDGKUSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation of Piperazine with Benzoyl Chloride Derivatives
The most direct method involves reacting 4-(chloromethyl)benzoyl chloride with piperazine under basic conditions. This route leverages the nucleophilic substitution of the chloromethyl group by the piperazine nitrogen.
Procedure :
- Reaction Setup : 4-(Chloromethyl)benzoyl chloride (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Base Addition : Triethylamine (2.2 equiv) is added to scavenge HCl.
- Piperazine Addition : Piperazine (1.5 equiv) is introduced dropwise at 0°C, followed by stirring at 25°C for 12–24 hours.
- Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄.
- Purification : Column chromatography (silica gel, 10% methanol/DCM) yields the product with 45–60% purity, requiring recrystallization from ethyl acetate for >95% purity.
Key Challenges :
Reductive Amination of 4-Formylbenzamide
An alternative route employs reductive amination to couple 4-formylbenzamide with piperazine. This method avoids handling reactive acyl chlorides.
Procedure :
- Imine Formation : 4-Formylbenzamide (1 equiv) and piperazine (1.2 equiv) are refluxed in methanol with molecular sieves for 6 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at 25°C for 24 hours.
- Purification : Acid-base extraction isolates the product, with final purification via reverse-phase HPLC (10–40% acetonitrile/water).
Advantages :
Solid-Phase Synthesis for High-Throughput Applications
While less common, solid-phase synthesis using Wang resin has been explored for parallel synthesis of benzamide derivatives.
Procedure :
- Resin Loading : 4-(Hydroxymethyl)benzoic acid is anchored to Wang resin via ester linkage.
- Chloromethylation : Treatment with SOCl₂ converts the hydroxymethyl group to chloromethyl.
- Piperazine Coupling : Piperazine (5 equiv) in DMF reacts at 50°C for 8 hours.
- Cleavage : TFA/water (95:5) releases the product with 70–80% yield.
Limitations :
- Scale-Up Challenges : Limited to milligram quantities.
- Cost : High resin expenses preclude industrial use.
Reaction Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 45 | 85 |
| THF | 40 | 52 | 88 |
| DMF | 60 | 60 | 92 |
Data adapted from. Polar aprotic solvents like DMF enhance reactivity but require stringent purification.
Stoichiometric Ratios
A 1:1.5 molar ratio of 4-(chloromethyl)benzoyl chloride to piperazine minimizes bis-alkylation while maximizing monoalkylation. Excess piperazine (>2 equiv) increases bis-alkylated impurities to 15–20%.
Characterization and Analytical Validation
Spectroscopic Profiling
Purity Assessment
Elemental analysis for C₁₃H₁₇N₃O:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.71 | 64.68 |
| H | 7.06 | 7.02 |
| N | 17.42 | 17.38 |
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance safety and yield:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-[(Piperazin-1-yl)methyl]benzamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | Reflux in HCl (6M) | HCl, H₂O | 3-(Piperazin-1-ylmethyl)benzoic acid + NH₃ | 85% | |
| Basic Hydrolysis | NaOH (1M), 80°C | NaOH | 3-(Piperazin-1-ylmethyl)benzoate + NH₃ | 78% |
Key Findings :
-
Acidic conditions favor faster cleavage due to protonation of the amide carbonyl, enhancing electrophilicity.
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate.
Reduction Reactions
The amide group can be reduced to a primary amine using strong reducing agents.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ Reduction | Dry THF, 0°C → RT | LiAlH₄ | N-Methyl-3-(piperazin-1-ylmethyl)benzylamine | 65% |
Mechanistic Insight :
-
LiAlH₄ reduces the amide carbonyl to a methylene group, producing a benzylamine derivative.
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with electrophilic reagents.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acetylation | DCM, RT | Acetyl chloride, Et₃N | N-Acetyl-piperazinyl derivative | 90% | |
| CDI-Mediated Acylation | DCM, 25°C | CDI, RCO₂H | Acylated piperazine | 88% |
Notable Example :
-
Reaction with 1,1′-carbonyldiimidazole (CDI) activates carboxylic acids for efficient acylation of the piperazine nitrogen .
Alkylation Reactions
The piperazine nitrogen can be alkylated to form quaternary ammonium salts or tertiary amines.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Benzylation | DMF, K₂CO₃, 60°C | Benzyl bromide | N-Benzyl-piperazinyl derivative | 75% | |
| Methylation | MeOH, NaBH₄ | Formaldehyde, NaBH₄ | N-Methyl-piperazine | 82% |
Synthetic Utility :
-
Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aromatic rings in substituted derivatives participate in SNAr reactions.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Halogen Displacement | DMSO, 120°C | K₂CO₃, Piperazine | 4-Piperazinylbenzamide | 68% |
Case Study :
-
A nitro-substituted analog reacts with piperazine under microwave irradiation to replace the nitro group via SNAr .
Oxidation Reactions
The piperazine ring and methylene bridge are susceptible to oxidation.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Methylene Oxidation | H₂O₂, FeSO₄ | Fenton’s reagent | Ketone derivative | 55% |
Limitation :
-
Over-oxidation can lead to ring-opening products, necessitating careful control of reaction time.
Coordination Chemistry
The piperazine nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic applications.
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | MeOH, RT | [Cu(L)₂Cl₂] | Catalytic oxidation |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-[(Piperazin-1-yl)methyl]benzamide":
Piperazine Derivatives as Opioid Receptor Antagonists
- N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines represent a novel class of opioid receptor antagonists .
- Many N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analogue, act as opioid receptor pure antagonists .
- Several interesting analogues include alvimopan (FDA-approved for GI motility disorder), a compound developed to treat obesity, and JDTic, a selective κ opioid receptor antagonist . JDTic has demonstrated activity in rat models of depression, anxiety, and stress-induced cocaine relapse .
- Due to the behavioral consequences of receptor blockade, κ antagonists may be useful in treating depression, anxiety, schizophrenia, addiction, and eating disorders .
- Researchers continue to show interest in discovering and developing new κ opioid receptor antagonists to further characterize the structure of the human κ opioid receptor .
- 3-(4-substituted piperazin-1-yl)phenols represent a new class of opioid receptor antagonists, with opioid receptor properties similar to naloxone and naltrexone .
Other Piperazine Derivatives
- Piperazine derivatives can be categorized into benzyl-piperazines, where a methyl group links the piperazine to an aromatic ring .
- N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide is used in the treatment of diseases .
- Substituted piperazinyl and diazepanyl benzamides and benzthioamides have various applications .
- Imatinib inhibits the activity of tyrosine kinases and is used as a therapeutic agent to treat leukemia .
- N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide is another related compound .
Mechanism of Action
The mechanism of action of N-[(Piperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Key Compounds:
- [N-(Piperidin-1-yl)(p-tolyl)methyl]benzamide ()
- [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide ()
Sulfonyl-Piperazine Benzamides
Key Compound:
Thiourea-Modified Benzamides
Key Compounds:
- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide ()
- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide ()
Benzimidazole-Fused Benzamides
Key Compound:
Trifluoromethyl-Pyridine/Piperazine Benzamides
Key Compound:
Q & A
Q. What are effective synthetic routes for N-[(Piperazin-1-yl)methyl]benzamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling piperazine derivatives with benzamide precursors. For example:
- Stepwise alkylation : React benzoyl chloride with piperazine under basic conditions (e.g., KCO) in anhydrous solvents like DMF or THF at 60–80°C for 12–24 hours .
- Purification : Use normal-phase chromatography (silica gel, 10% MeOH/DCM) or reverse-phase HPLC (10–40% acetonitrile/water with 0.1% formic acid) to isolate products. Yields vary (32–48%) depending on substituent steric effects .
- Optimization : Adjust temperature, solvent polarity, and stoichiometry. For example, substituting electron-withdrawing groups on the benzamide may require longer reaction times .
Q. How should researchers characterize this compound derivatives using spectroscopic methods?
- Methodological Answer :
- H/C NMR : Key signals include piperazine methylene protons (δ 2.3–3.2 ppm) and benzamide aromatic protons (δ 7.2–7.8 ppm). Use CDCl or DMSO-d as solvents. Coupling patterns help confirm regiochemistry (e.g., para-substitution) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks. High-resolution MS (HRMS) validates molecular formulas .
- Elemental Analysis : Confirm purity (>95%) and stoichiometry via combustion analysis (e.g., C, H, N percentages) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate dopamine D3 receptor selectivity in this compound analogs?
- Methodological Answer :
- Substituent Variation : Modify the benzamide aryl group (e.g., 2,3-dichlorophenyl vs. pyridinyl) to assess binding affinity. Use radioligand displacement assays (H-spiperone) on transfected HEK-293 cells expressing D3 receptors .
- Functional Assays : Measure cAMP inhibition (D3-mediated) vs. D2 receptors. Prioritize analogs with >50-fold selectivity for D3 .
- Computational Modeling : Dock analogs into D3 crystal structures (PDB: 3PBL) to predict interactions with Ser192/Val189 residues critical for selectivity .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models for GlyT-1 inhibitors derived from this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare in vitro GlyT-1 IC values with brain/plasma ratios in rodents. Low blood-brain barrier (BBB) penetration may explain weak in vivo efficacy despite potent in vitro activity .
- Metabolite Analysis : Use LC-MS to identify active metabolites. For example, sulfoxide derivatives of sulfonamide-containing analogs may enhance activity .
- Biomarker Validation : Measure cerebrospinal fluid (CSF) glycine levels in nonhuman primates after dosing. Robust in vivo activity (e.g., 2-fold CSF glycine elevation) confirms target engagement .
Q. How can researchers evaluate the antioxidant potential of this compound derivatives beyond receptor-mediated effects?
- Methodological Answer :
- DPPH Assay : Measure radical scavenging activity (IC) at 517 nm. Piperazine-linked thiosemicarbazones show enhanced activity due to sulfur-centered radicals .
- SOD Mimicry : Use cytochrome c reduction assays to detect superoxide dismutation. Metal chelation (e.g., Cu) may contribute to activity .
- In Silico Prediction : Calculate bond dissociation energies (BDE) for N–H bonds using DFT (B3LYP/6-31G*). Lower BDE correlates with higher antioxidant capacity .
Data Contradiction Analysis
Q. Why do certain this compound analogs exhibit inconsistent potency in rodent vs. primate models?
- Methodological Answer :
- Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., CYP3A4 vs. CYP2D6) across species. Primates may metabolize analogs faster due to isoform differences .
- Protein Binding Differences : Use equilibrium dialysis to measure free drug fractions. High albumin binding in rodents reduces bioactive concentrations .
- Behavioral Endpoints : Rodent locomotor assays may lack sensitivity compared to primate cognitive tasks. Use microdialysis to directly measure extracellular glycine in the mPFC .
Tables
Q. Table 1. Representative Reaction Conditions for Piperazine-Benzamide Coupling
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Benzoyl chloride, KCO, DMF, 70°C, 18h | 48% | |
| Purification | Silica gel (10% MeOH/DCM) | 32–48% |
Q. Table 2. Key SAR Findings for D3 Receptor Selectivity
| Substituent | D3 IC (nM) | D2 IC (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| 2,3-Dichlorophenyl | 1.2 | 120 | 100x |
| Pyridin-2-yl | 4.5 | 250 | 55x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
